molecular formula C9H8ClFO3S B2980795 1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one CAS No. 1325306-51-1

1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one

Cat. No.: B2980795
CAS No.: 1325306-51-1
M. Wt: 250.67
InChI Key: FBWXCMJFRZFIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one is an organic compound that features a sulfonyl group attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one typically involves the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with propan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonyl derivatives, while oxidation and reduction can lead to different sulfonyl or sulfinyl compounds.

Scientific Research Applications

1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of certain enzymes or pathways, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-fluorobenzenesulfonyl chloride
  • 2-chloro-5-fluorobenzenesulfonyl chloride
  • 4-fluoro-3-methylbenzenesulfonyl chloride

Uniqueness

1-(5-chloro-2-fluorobenzenesulfonyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)sulfonylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3S/c1-6(12)5-15(13,14)9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWXCMJFRZFIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.